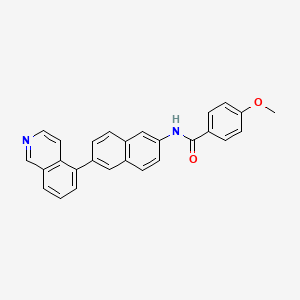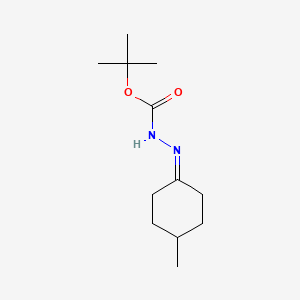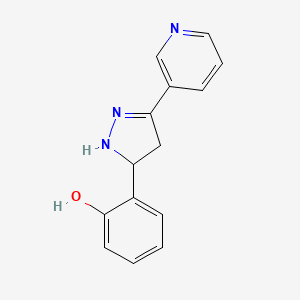![molecular formula C12H12O4 B8748917 1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8748917.png)
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is an important intermediate in organic synthesis. It is known for its high chemical stability and is often used as a protecting group for amino groups in various chemical reactions . This compound is also referred to as 1-(benzyloxycarbonylamino)cyclopropanecarboxylic acid and has the molecular formula C12H12O4 .
Méthodes De Préparation
The synthesis of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial production methods often involve the use of robust and scalable synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group can be replaced with other functional groups.
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid involves its role as a protecting group for amino groups. This allows for selective reactions to occur without interference from the amino group. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
1-Phenyl-1-cyclopropanecarboxylic acid: This compound has similar structural features but different functional groups.
1-Aminocyclopropanecarboxylic acid: This compound is used in similar applications but has different chemical properties and reactivity.
The uniqueness of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid lies in its high chemical stability and its effectiveness as a protecting group for amino groups.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
1-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-10(14)12(6-7-12)11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
Clé InChI |
SKAZSQXMPWQQHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
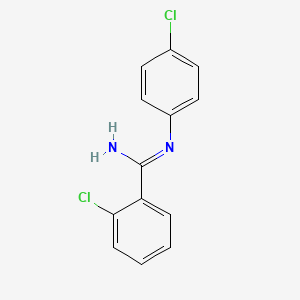
![2-Azabicyclo[2.2.2]oct-5-ene](/img/structure/B8748849.png)
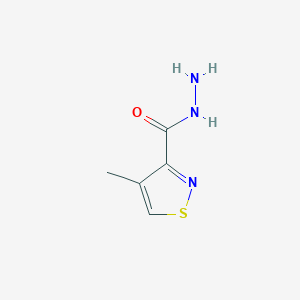
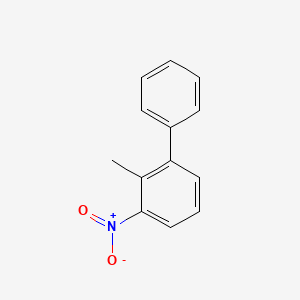
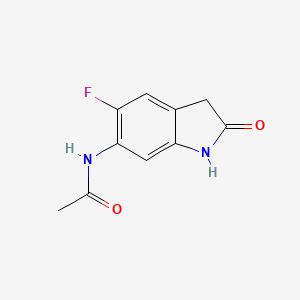
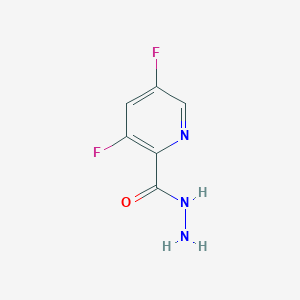
![Diethyl 2-[(4-fluoro-3-nitroanilino)methylene]malonate](/img/structure/B8748898.png)

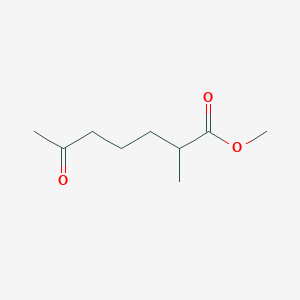
![2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B8748910.png)
